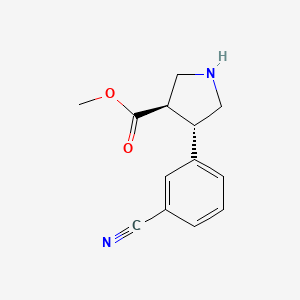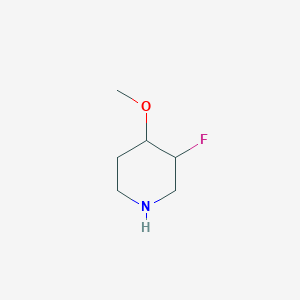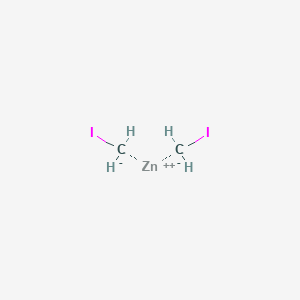
Bis(iodomethyl)ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)zinc can be synthesized by reacting diiodomethane with zinc metal in the presence of a copper catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
CH2I2+Zn→ICH2ZnI
Ultrasonication can be used to increase the rate of formation of the active zinc species .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Bis(iodomethyl)zinc primarily undergoes cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This reaction is a type of substitution reaction where the zinc carbenoid intermediate is formed.
Common Reagents and Conditions
The common reagents used in reactions with this compound include alkenes and diiodomethane. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound are cyclopropane derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
Bis(iodomethyl)zinc is widely used in scientific research due to its role in the Simmons–Smith reaction. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those containing cyclopropane rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals that require cyclopropane intermediates.
作用機序
The mechanism of action of bis(iodomethyl)zinc involves the formation of a zinc carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism where the zinc carbenoid transfers a methylene group to the alkene, forming the cyclopropane product .
類似化合物との比較
Similar Compounds
Iodomethylzinc iodide: Another zinc carbenoid used in the Simmons–Smith reaction.
Diethylzinc: An organozinc compound used in various organic synthesis reactions.
Uniqueness
Bis(iodomethyl)zinc is unique due to its high reactivity and specificity in forming cyclopropane rings. Its ability to form stable zinc carbenoid intermediates makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc compounds.
特性
分子式 |
C2H4I2Zn |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
zinc;iodomethane |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
InChIキー |
WEKISHNHYNINFX-UHFFFAOYSA-N |
正規SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
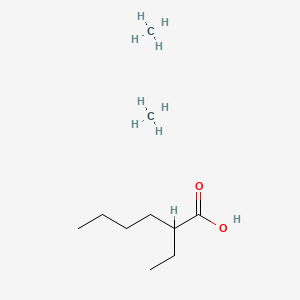

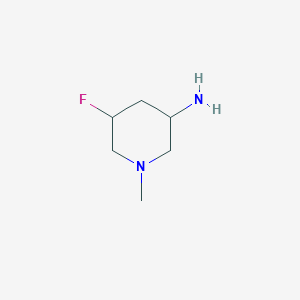
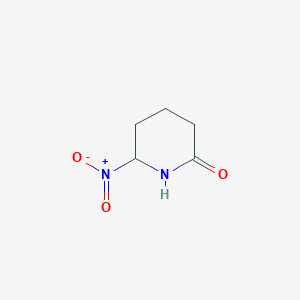
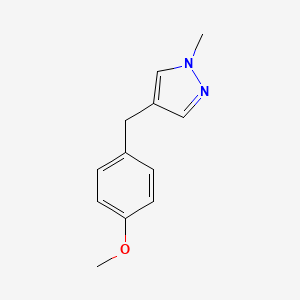
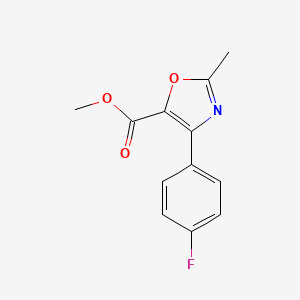
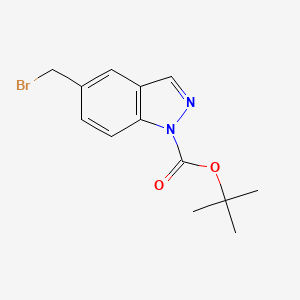
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
